

# Physicochemical & Functional Profiling of 3-Oxododecanamide

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## Compound of Interest

Compound Name: Dodecanamide, 3-oxo-

CAS No.: 252361-34-5

Cat. No.: B14259570

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Technical Guide | Version 1.0 Target Analyte: 3-Oxododecanamide (3-ODA) CAS Registry: [Noted as analog of 168982-69-2] | Chemical Formula:

## Executive Summary: The "Decapitated" Pharmacophore

3-Oxododecanamide (3-ODA) represents the "headgroup-free" structural analog of N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), the master quorum sensing autoinducer in *Pseudomonas aeruginosa*.

In drug development and chemical biology, 3-ODA serves a critical role as a negative control and structural probe. By retaining the lipophilic acyl tail and the reactive

-keto moiety but lacking the homoserine lactone ring, 3-ODA allows researchers to decouple the physicochemical effects of membrane insertion (tail-driven) from specific receptor binding (head-driven).

**Key Differentiator:** Unlike its parent HSL, 3-ODA is immune to lactonolysis, rendering it chemically stable in alkaline physiological environments where HSLs rapidly degrade.

## Molecular Architecture & Tautomerism

The reactivity of 3-ODA is defined by its

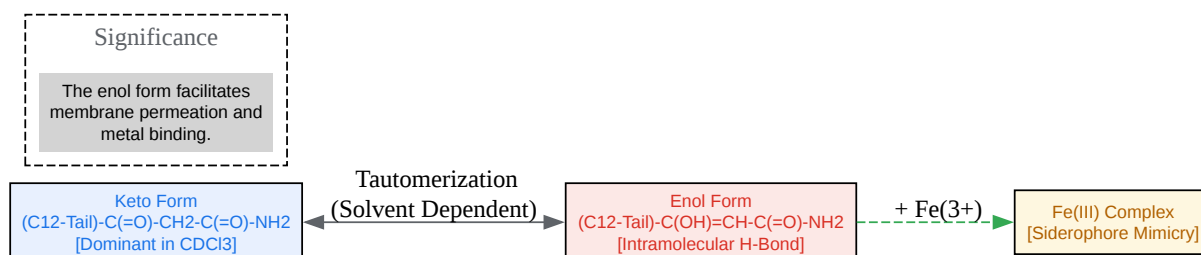
-keto amide core. Unlike simple fatty amides, the methylene bridge at the C2 position is highly active, subjecting the molecule to keto-enol tautomerism and metal chelation.

### Structural Dynamics

- Keto Form (Dominant): Favored in non-polar solvents and solid state. Responsible for hydrophobic packing.
- Enol Form: Stabilized by intramolecular hydrogen bonding between the amide proton and the -carbonyl oxygen. This form is reactive toward electrophiles and is the active species in metal chelation.

## Visualization: Tautomeric Equilibrium & Chelation

The following diagram illustrates the structural equilibrium and the potential for Iron(III) chelation, a property relevant to bacterial siderophore mimicry.



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Figure 1: Tautomeric equilibrium of 3-oxododecanamide showing the transition to the enol form required for metal chelation.

## Physicochemical Parameters

The following data consolidates experimental and predicted values. Note that 3-ODA is significantly less water-soluble than 3-oxo-C12-HSL due to the loss of the polar lactone ring.

Parameter	Value	Technical Context
Molecular Weight	213.32 g/mol	~84 Da lighter than 3-oxo-C12-HSL.
LogP (Predicted)	3.2 – 3.8	Highly lipophilic; partitions into lipid bilayers.
pKa (C2-Methylene)	~11.5	The -proton between carbonyls is acidic.
Solubility (Water)	< 0.1 mg/mL	Requires DMSO or EtOH carrier for bioassays.
H-Bond Donors	2	Primary amide ( ).
H-Bond Acceptors	2	-Carbonyl and Amide Carbonyl.
Stability (pH 7.4)	Stable	Critical: Does not undergo hydrolysis ( $t_{1/2} > 24\text{h}$ ).

## Comparative Stability Profile

The primary utility of 3-ODA is its resistance to pH-mediated degradation.

- 3-oxo-C12-HSL: At pH > 7.0, the lactone ring opens to form N-(3-oxododecanoyl)-L-homoserine, which is biologically inactive for QS receptors.
- 3-ODA: The primary amide bond is robust at physiological pH. Degradation requires specific amidases or harsh chemical hydrolysis (pH > 12 or pH < 2).

## Biological & Pharmacological Context

Researchers must understand that 3-ODA is not biologically inert; it possesses distinct off-target activities.

## Receptor Interactions[1]

- **LasR (QS Receptor):** 3-ODA acts as a weak antagonist or "signal confusion" agent. It lacks the H-bond network provided by the lactone ring (specifically the interaction with Trp60 in LasR), preventing full receptor activation.
- **T2R38 (Bitter Taste Receptor):** Unlike the HSL, which activates T2R38 in airway epithelial cells to drive nitric oxide production, 3-ODA shows significantly reduced potency, confirming the lactone pharmacophore's role in mammalian receptor recognition.

## Vasorelaxation & Membrane Effects

3-ODA exhibits ~30% of the vasorelaxant potency of 3-oxo-C12-HSL.

- **Mechanism:** This activity is likely non-receptor mediated, driven instead by the lipophilic tail perturbing the lipid bilayer or interacting with membrane-bound ion channels.
- **Implication:** When using 3-ODA as a negative control, any residual activity observed is likely due to non-specific membrane intercalation rather than specific signaling.

## Experimental Protocols

### Protocol: Synthesis & Purification of 3-ODA

**Rationale:** Commercial sources are often impure. This protocol ensures the removal of fatty acid contaminants.

**Reagents:** 3-Oxododecanoic acid ethyl ester, Ammonium hydroxide (28%), Ethanol.

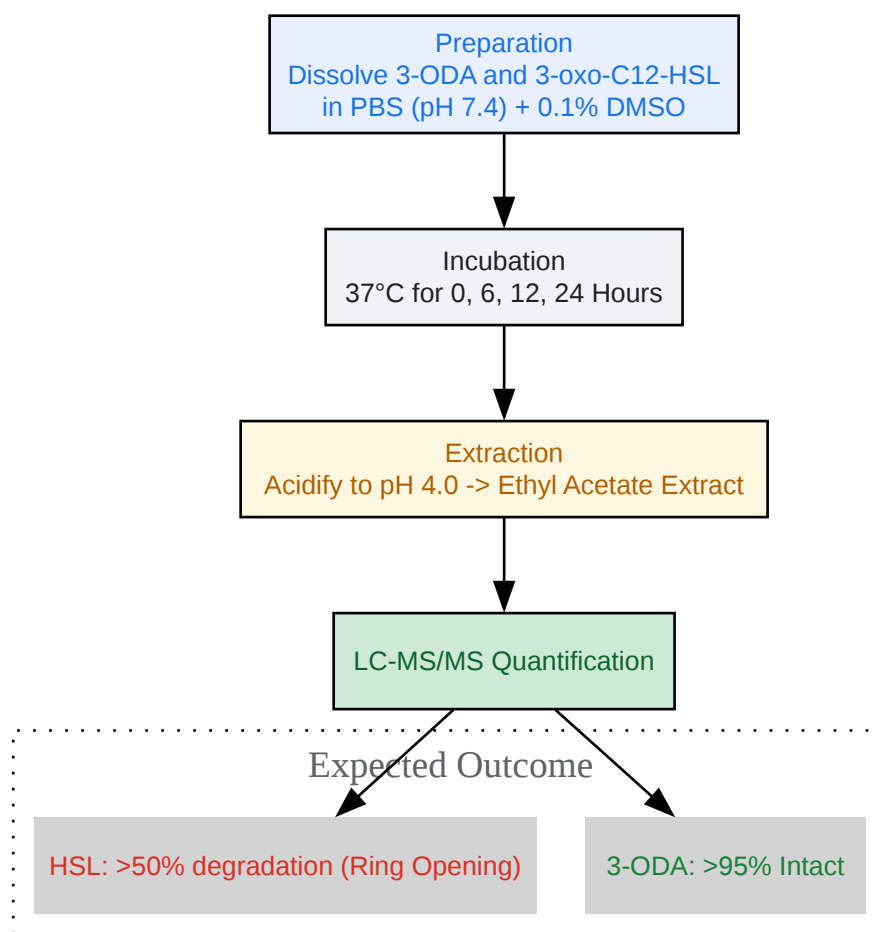
- **Amidation:** Dissolve 3-oxododecanoic acid ethyl ester (1 eq) in Ethanol (5 volumes).
- **Reaction:** Add Ammonium hydroxide (10 eq) dropwise at 0°C. Stir at Room Temperature (RT) for 16 hours.
  - **Checkpoint:** Monitor via TLC (Hexane:EtOAc 1:1). Product will be more polar than the ester.

- Workup: Concentrate in vacuo to remove excess ammonia and ethanol.
- Purification: Recrystallize from cold Hexane/Ethyl Acetate (9:1).
  - Note: The  
  
-keto group makes the compound prone to oiling out. Seed crystals may be required.
- Validation:
  - <sup>1</sup>H NMR (CDCl<sub>3</sub>): Look for the singlet at  
  
3.45 ppm (C2-methylene) and broad singlets at  
  
5.5–6.5 ppm (Amide  
  
).

## Protocol: Comparative Stability Assay (Self-Validating)

Rationale: To prove the stability advantage of 3-ODA over HSL in long-duration assays.

Workflow Visualization:



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Figure 2: Workflow for validating the hydrolytic stability of 3-ODA compared to the labile HSL.

#### Step-by-Step:

- Preparation: Prepare 10 mM stocks of 3-ODA and 3-oxo-C12-HSL in DMSO.
- Dilution: Dilute to 50 M in PBS (pH 7.4).
- Incubation: Incubate at 37°C. Aliquot at T=0, T=12h, T=24h.
- Quench: Add equal volume of ice-cold Acetonitrile (with internal standard, e.g., -HSL).

- Analysis: Inject onto C18 RP-HPLC.
  - HSL:[1][2][3][4][5][6][7][8][9] Monitor loss of peak and appearance of ring-open acid.
  - 3-ODA: Peak area should remain constant.

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